4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features a bromobenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-bromobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines derived from the reduction of the carbonitrile group.
Oxidation: Oxygenated derivatives of the tetrahydropyran ring.
Scientific Research Applications
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, while the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: A similar compound with a carbonitrile group but without the bromobenzoyl group.
3-Bromotetrahydropyran: A compound with a bromine atom on the tetrahydropyran ring instead of the benzoyl group.
Uniqueness
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the bromobenzoyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
4-(3-bromobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChI Key |
QBTFHHWZGBOCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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